molecular formula C23H28O6 B10762172 Schisandrin B (Sch B)

Schisandrin B (Sch B)

Cat. No.: B10762172
M. Wt: 400.5 g/mol
InChI Key: RTZKSTLPRTWFEV-STQMWFEESA-N
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Description

Schisandrin B is a bioactive compound isolated from the fruit of Schisandra chinensis, a plant widely used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Schisandrin B can be synthesized through various methods, including ultrasonic extraction and a combination of ultrasonic and microwave techniques. The macroporous resin method is often used to purify the extract .

Industrial Production Methods: Industrial production of Schisandrin B typically involves the extraction from Schisandra chinensis using solvents such as ethanol or methanol. The extract is then purified using techniques like column chromatography to isolate Schisandrin B .

Chemical Reactions Analysis

Types of Reactions: Schisandrin B undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound .

Major Products: The major products formed from these reactions include various derivatives of Schisandrin B, which may exhibit different pharmacological properties .

Scientific Research Applications

Schisandrin B has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Schisandrin
  • Schisantherin B
  • γ-Schisandrin

Comparison: While all these compounds share similar structural features and pharmacological properties, Schisandrin B is unique in its potent antioxidant and anti-inflammatory effects. It also has a higher bioavailability compared to other lignans, making it more effective in therapeutic applications .

Properties

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

IUPAC Name

(9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene

InChI

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13-/m0/s1

InChI Key

RTZKSTLPRTWFEV-STQMWFEESA-N

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]1C)OC)OC)OC)OC)OCO3

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3

Origin of Product

United States

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